molecular formula C7H6ClNO2S B6148716 2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid CAS No. 1178104-55-6

2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid

Cat. No.: B6148716
CAS No.: 1178104-55-6
M. Wt: 203.65 g/mol
InChI Key: HHHZIJIOJMURLW-UHFFFAOYSA-N
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Description

2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C7H6ClNO2S It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid typically involves the chlorination of 6-(methylsulfanyl)pyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include alcohol derivatives of the original compound.

Scientific Research Applications

2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and methylsulfanyl groups can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-methylpyridine: Similar structure but lacks the carboxylic acid group.

    2-chloro-6-methylpyridine-4-carboxylic acid: Similar structure but lacks the methylsulfanyl group.

    6-(methylsulfanyl)pyridine-4-carboxylic acid: Similar structure but lacks the chlorine atom.

Uniqueness

2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid is unique due to the presence of both the chlorine and methylsulfanyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1178104-55-6

Molecular Formula

C7H6ClNO2S

Molecular Weight

203.65 g/mol

IUPAC Name

2-chloro-6-methylsulfanylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H6ClNO2S/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11)

InChI Key

HHHZIJIOJMURLW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=C1)C(=O)O)Cl

Purity

95

Origin of Product

United States

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